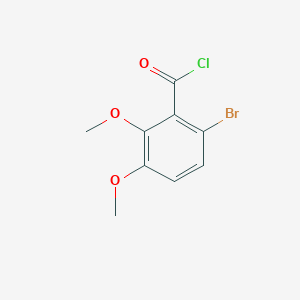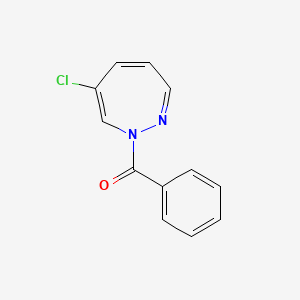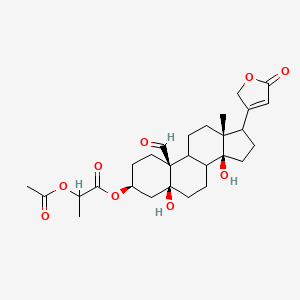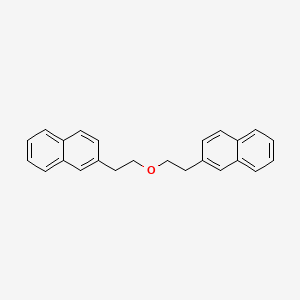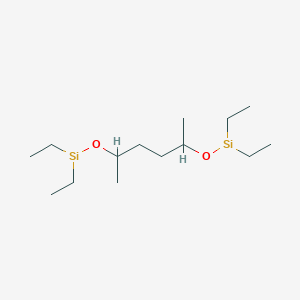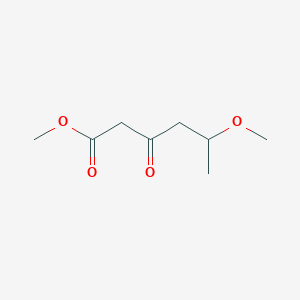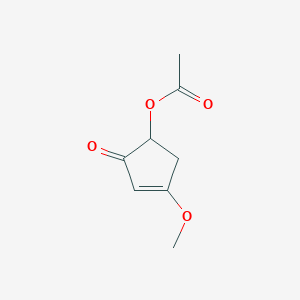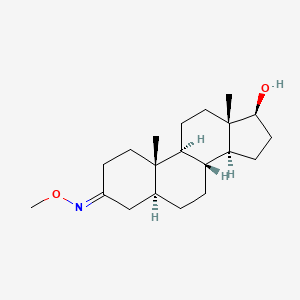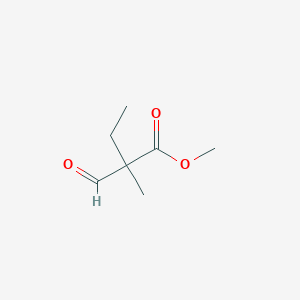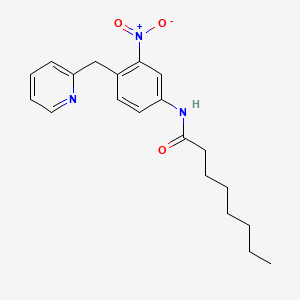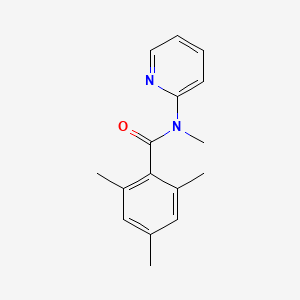![molecular formula C10H9NO6 B14505774 (2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid CAS No. 62782-62-1](/img/structure/B14505774.png)
(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid is an organic compound with a specific stereochemistry, indicated by the (2S) configuration. This compound features a propanoic acid backbone with a 4-nitrobenzoyl ester group attached to the second carbon. The presence of the nitro group and the ester linkage imparts unique chemical properties to this molecule, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid typically involves the esterification of (2S)-2-hydroxypropanoic acid (lactic acid) with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include:
Solvent: Dichloromethane or another non-polar solvent.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Time: Several hours to overnight to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction time and yield. The use of automated systems can help maintain consistent reaction conditions and improve the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield (2S)-2-hydroxypropanoic acid and 4-nitrobenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: (2S)-2-hydroxypropanoic acid and 4-nitrobenzoic acid.
Reduction: (2S)-2-[(4-Aminobenzoyl)oxy]propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug or its ability to modify biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid depends on its specific application. In biological systems, the compound may exert its effects through:
Molecular Targets: Interacting with enzymes or receptors, potentially inhibiting or activating their functions.
Pathways Involved: Modulating signaling pathways or metabolic processes, leading to changes in cellular behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-[(4-Aminobenzoyl)oxy]propanoic acid: A reduced form with an amino group instead of a nitro group.
(2S)-2-[(4-Methylbenzoyl)oxy]propanoic acid: A derivative with a methyl group instead of a nitro group.
(2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid: A compound with a chloro
Eigenschaften
CAS-Nummer |
62782-62-1 |
|---|---|
Molekularformel |
C10H9NO6 |
Molekulargewicht |
239.18 g/mol |
IUPAC-Name |
(2S)-2-(4-nitrobenzoyl)oxypropanoic acid |
InChI |
InChI=1S/C10H9NO6/c1-6(9(12)13)17-10(14)7-2-4-8(5-3-7)11(15)16/h2-6H,1H3,(H,12,13)/t6-/m0/s1 |
InChI-Schlüssel |
DMJZPHYFYOQAAM-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CC(C(=O)O)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


